6-cyclopropyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole
Description
6-Cyclopropyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound featuring a fused imidazo[1,2-b]pyrazole core substituted with a cyclopropyl group at position 6 and a pyridinyl moiety at position 5. This scaffold is recognized as a non-classical isostere of indole, offering enhanced aqueous solubility and reduced lipophilicity compared to indole-containing analogs .
Properties
IUPAC Name |
6-cyclopropyl-7-pyridin-3-yl-5H-imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-2-10(8-14-5-1)11-12(9-3-4-9)16-17-7-6-15-13(11)17/h1-2,5-9,16H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYXKLNOEBHOQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C3=NC=CN3N2)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Reactions
The imidazo[1,2-b]pyrazole nucleus can be synthesized via cyclocondensation of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds or α,β-unsaturated ketones, a method well-established for pyrazole and related heterocycles. This involves:
- Reaction of a 3-aminopyrazole or pyrazine derivative with an aldehyde or α-haloketone.
- Cyclization under acidic or basic conditions to form the fused imidazo ring.
For example, starting from a pyrazole or pyrazine precursor functionalized at the 7-position to allow later substitution, the imidazo ring is formed by condensation with an aldehyde or chloroacetyl derivative followed by cyclization.
Introduction of the Cyclopropyl Group at Position 6
The cyclopropyl substituent is commonly introduced by:
- Using cyclopropyl-containing acyl chlorides or alkylating agents in the synthetic sequence.
- Direct alkylation of the imidazo[1,2-b]pyrazole nitrogen or carbon at position 6 using cyclopropyl halides or organometallic reagents.
A literature example includes alkylation of the imidazo nitrogen with cyclopropylmethyl halides under basic conditions (e.g., NaH in THF) to selectively install the cyclopropyl group.
Installation of the Pyridin-3-yl Group at Position 7
Palladium-Catalyzed Cross-Coupling
The pyridin-3-yl substituent is typically introduced via Suzuki-Miyaura or related cross-coupling reactions:
- Starting from a halogenated imidazo[1,2-b]pyrazole intermediate (e.g., 7-bromo or 7-chloro derivative).
- Coupling with 3-pyridylboronic acid or 3-pyridylboronate esters.
- Using Pd catalysts such as Pd(PPh3)4 or Pd(PPh3)2Cl2 with bases like K2CO3 in solvents such as DMF/H2O under microwave or conventional heating.
This method provides regioselective substitution at position 7 with high yields and functional group tolerance.
Representative Reaction Scheme and Conditions
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclocondensation | 3-aminopyrazole + chloroacetaldehyde dimethyl acetal, NaOAc, HCl, reflux in aqueous ethanol overnight | Formation of imidazo[1,2-b]pyrazole core |
| 2 | Halogenation | NBS in CHCl3, 25-30 °C, 15 min | Introduction of halogen at position 7 |
| 3 | Alkylation | Cyclopropylmethanol, NaH, THF, 0 °C to RT, overnight | Installation of cyclopropyl group at position 6 |
| 4 | Suzuki Coupling | 3-pyridylboronic acid, Pd(PPh3)4, K2CO3, DMF-H2O, microwave, 140 °C, 0.5-1 h | Coupling of pyridin-3-yl group at position 7 |
This synthetic sequence is adapted from analogous imidazo[1,2-b]pyrazole derivatives preparation reported in the literature.
Research Findings and Optimization
- Regioselectivity: The halogenation step is crucial to ensure selective functionalization at position 7, enabling the subsequent cross-coupling reaction.
- Catalyst Efficiency: Pd(PPh3)4 and Pd(PPh3)2Cl2 have been demonstrated to catalyze the Suzuki coupling efficiently under microwave irradiation, reducing reaction times significantly.
- Yield Improvements: Use of aprotic polar solvents like DMA or DMF and bases such as Cs2CO3 or K2CO3 enhances yields and reaction rates.
- Functional Group Tolerance: The synthetic route tolerates various substituents, allowing for structural modifications to optimize biological activity.
Summary Table of Preparation Methods
| Preparation Step | Method/Reaction Type | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Imidazo[1,2-b]pyrazole core formation | Cyclocondensation | 3-aminopyrazole + chloroacetaldehyde dimethyl acetal, acid catalysis | Established method for fused heterocycles |
| Halogenation at position 7 | Electrophilic substitution | NBS in CHCl3, mild temperature | Selective halogenation enabling coupling |
| Cyclopropyl group introduction | Alkylation | Cyclopropylmethanol, NaH, THF, 0 °C to RT | N-alkylation or C-alkylation possible |
| Pyridin-3-yl substitution | Suzuki-Miyaura cross-coupling | 3-pyridylboronic acid, Pd catalyst, base, DMF/H2O, microwave | High regioselectivity and yield |
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Substitution: Nucleophilic and electrophilic substitution reactions can be utilized to introduce different substituents onto the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Pharmacological Applications
1. Inhibition of Protein Kinases
One of the primary applications of this compound is as an inhibitor of various protein kinases, including c-Kit kinase. This kinase plays a crucial role in cell signaling pathways related to cell growth and proliferation. Inhibitors like 6-cyclopropyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole have been studied for their potential use in treating cancers associated with aberrant c-Kit activity, such as gastrointestinal stromal tumors (GISTs) .
2. Antitumor Activity
Research indicates that compounds containing the imidazo[1,2-b]pyrazole scaffold exhibit antitumor properties. The compound's ability to inhibit specific kinases can lead to reduced tumor growth and increased apoptosis in cancer cells. Studies have shown that derivatives of this compound can effectively hinder the proliferation of various cancer cell lines .
3. Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective effects. Its mechanisms may involve modulation of neuroinflammatory pathways and reduction of oxidative stress, which are critical in neurodegenerative diseases .
Case Studies
Mechanism of Action
The mechanism of action of 6-cyclopropyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
Key comparisons focus on analogs within the 1H-imidazo[1,2-b]pyrazole family and their indole-based counterparts. Below is a detailed table summarizing critical properties:
†Estimated based on substituent effects (see Section 2.2).
Key Findings :
Pruvanserin vs. Its Isostere : Replacing indole with 1H-imidazo[1,2-b]pyrazole reduces logD by 0.7 units and increases solubility 8-fold, attributed to the scaffold’s lower aromaticity and increased polarity .
Substituent Effects: Cyclopropyl Group: The cyclopropyl substituent at position 6 likely reduces lipophilicity further compared to alkyl or aryl groups (e.g., methylsulfanyl or phenyl in ), enhancing solubility.
Biological Activity
6-Cyclopropyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The unique structure of this compound, which includes an imidazo[1,2-b]pyrazole core and a pyridine ring, positions it as a potential candidate for various therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- A cyclopropyl group
- A pyridine ring
- An imidazo[1,2-b]pyrazole core
These structural elements contribute to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound is known to modulate various biochemical pathways, potentially leading to therapeutic effects such as:
- Anticancer Activity : It may inhibit key enzymes involved in cancer cell proliferation.
- Anti-inflammatory Effects : The compound can suppress inflammatory markers by inhibiting cyclooxygenase (COX) enzymes.
- Antimicrobial Properties : It shows efficacy against certain bacterial strains.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can effectively inhibit BRAF(V600E) and EGFR kinases, which are critical in various cancers. The structure-activity relationship (SAR) analysis suggests that modifications to the imidazo[1,2-b]pyrazole core can enhance anticancer efficacy.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been demonstrated through various assays. For example, it has been shown to inhibit COX-2 activity with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored. It has shown promising results against several bacterial strains, indicating its potential as an antimicrobial agent.
Study on Anticancer Effects
A study investigated the effects of this compound on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that the compound exhibited significant cytotoxicity and could enhance the effects of doxorubicin when used in combination therapy.
Research on Anti-inflammatory Properties
Another study focused on the anti-inflammatory properties of this compound in a carrageenan-induced paw edema model in rats. The results demonstrated a marked reduction in edema size compared to control groups, supporting its potential use in treating inflammatory conditions.
Q & A
Basic Research Questions
Q. What synthetic strategies enable regioselective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold?
- Methodology : Functionalization is achieved via Br/Mg-exchange reactions or regioselective metalation using TMP-bases (e.g., TMPMgCl·LiCl). For example, brominated intermediates undergo magnesiation at the 3-position, enabling cross-coupling (Negishi, Suzuki-Miyaura), allylation, or carboxylation . SEM-group protection (e.g., SEM-protected bromides) enhances selectivity during metalation, with subsequent deprotection using CsF/18-crown-6 .
- Data Insight : Yields range from 57% (deprotection) to 89% (Negishi couplings), with electronic effects dictating catalyst choice (e.g., Pd(OAc)₂/SPhos for electron-rich aryl halides; PEPPSI-iPr for electron-deficient systems) .
Q. How does the 1H-imidazo[1,2-b]pyrazole core compare to indole in drug-like properties?
- Methodology : Physicochemical profiling (logD, pKa, solubility) via shake-flask assays and UV/vis spectroscopy. Comparative studies with indole-based drugs (e.g., pruvanserin) reveal enhanced aqueous solubility (e.g., 1H-imidazo[1,2-b]pyrazole logD = 2.1 vs. indole logD = 3.5) due to reduced lipophilicity .
- Data Insight : The NH group in 1H-imidazo[1,2-b]pyrazole exhibits a lower pKa (~7.3) compared to indole (~10), impacting protonation states in physiological conditions and membrane permeability .
Advanced Research Questions
Q. What mechanistic insights explain pyrazole ring fragmentation during metalation at the 6-position?
- Methodology : Metalation at the 6-position (e.g., using TMP₂Zn·MgCl₂·2LiCl) induces ring opening via electron transfer to bridgehead nitrogen, forming (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile dyes. Computational modeling (DFT) and X-ray crystallography validate intermediates .
- Data Insight : Fragmentation yields push-pull dyes (e.g., 14e ) with red-shifted absorption (λₐᵦₛ = 430 nm) and strong photoluminescence, attributed to intramolecular charge transfer (ICT) between donor (imidazole) and acceptor (malononitrile) moieties .
Q. How does the cyclopropyl substituent influence metabolic stability and CYP450 interactions?
- Methodology : Microsomal stability assays (human/rat liver microsomes) and CYP inhibition profiling (e.g., CYP3A4, 2D6). Cyclopropyl groups reduce metabolic oxidation via steric hindrance, as shown in analogues with similar scaffolds .
- Data Insight : Cyclopropyl-containing derivatives exhibit 2-fold higher t₁/₂ in microsomes compared to methyl-substituted analogues, suggesting improved metabolic stability .
Q. What strategies optimize aqueous solubility without compromising target binding affinity?
- Methodology : Introduce polar groups (e.g., pyridin-3-yl) or reduce logD via fluorinated substituents. SPR or ITC assays quantify binding to targets (e.g., 5-HT₂A receptor).
- Data Insight : Pyridin-3-yl at the 7-position enhances solubility (≥50 μg/mL) while maintaining nM affinity for serotonin receptors, as demonstrated in pruvanserin isosteres .
Data Contradictions and Resolution
Q. Discrepancies in regioselectivity during metalation: How to reconcile divergent outcomes?
- Analysis : Metalation at the 3-position (TMPMgCl·LiCl) vs. 6-position (TMP₂Zn·MgCl₂) depends on steric/electronic factors. SEM protection directs reactivity away from NH, while electron-deficient aryl halides favor 6-position activation .
- Resolution : Use computational tools (Hammett plots, NBO analysis) to predict site selectivity. Experimental validation via X-ray of intermediates (e.g., 7a , CCDC 2097280) confirms regiochemical outcomes .
Methodological Recommendations
Best practices for characterizing push-pull dyes derived from 1H-imidazo[1,2-b]pyrazole fragmentation
- Protocol :
Synthesize dyes via 6-position metalation and trap with electrophiles (e.g., acyl chlorides).
Characterize ICT using UV/vis (λₐᵦₛ) and fluorescence quantum yield (Φ_F) measurements.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
